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Compound of Interest

Compound Name: 1-Heptanol, 3,5-dimethyl-
CAS No.: 1170778-26-3
Cat. No.: B6597490
Get Quote
. J

Executive Summary

o Target Molecule: 3,5-Dimethyl-1-heptanol[1][2]
¢ CAS Number: 1170778-26-3 (Racemic), 19549-74-7 (Isomeric reference)
e Molecular Formula: C

H
O[1][2](3]

* Molecular Weight: 144.25 g/mol [1][2][3]

+ Key Challenge: Establishing the 1,3-deoxypropionate motif with precise stereocontrol at C3
and C5.

o Selected Strategy: Iterative alkylation using Myers' Pseudoephedrine Auxiliary followed by
one-carbon homologation. This route offers superior diastereoselectivity (>98% de)
compared to standard Evans aldol protocols for this specific aliphatic backbone.
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Retrosynthetic Analysis

The strategic disconnection relies on breaking the target into a chiral pool precursor and a
propionate unit. The C1-C2 bond is formed via homologation, while the C2-C3 bond is
established via auxiliary-controlled alkylation.
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Figure 1: Retrosynthetic disconnection showing the iterative assembly from (S)-2-

methylbutanol derivatives.

Synthetic Route: Step-by-Step Protocol
Phase 1: Preparation of the Chiral Electrophile

Objective: Convert commercially available (S)-(-)-2-methyl-1-butanol into the reactive iodide.

« Tosylation:

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b6597490/docs?utm_src=pdf-body-img#technical-guide-stereoselective-synthesis-of-3-5-dimethyl-1-heptanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6597490?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Reagents: (S)-(-)-2-methyl-1-butanol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine
(solvent/base).

o Conditions: 0°C to RT, 4 hours.
o Workup: Acid wash (HCI), extraction (DCM), drying (MgSO

)

e Finkelstein lodination:
o Reagents: Tosylate intermediate, Nal (3.0 eq), Acetone (reflux).
o Mechanism: S

2 displacement proceeds with inversion (at primary carbon, stereocenter at C2 is
preserved).

o Yield: Typically 85-90%.

o Product:(S)-1-lodo-2-methylbutane.

Phase 2: Stereoselective Myers Alkylation

Objective: Install the second methyl group (C3 of target) with high diastereoselectivity.
e Auxiliary Formation:

o Acylate (-)-pseudoephedrine with propionyl chloride to form (-)-pseudoephedrine
propionamide.

» Enolization & Alkylation:
o Protocol:
1. Flame-dry a 3-neck flask under Argon.
2. Charge with LICl (6.0 eq) and Diisopropylamine (2.1 eq) in THF.

3. Cool to -78°C; add n-BuLi (2.0 eq) to generate LDA in situ.
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4. Add (-)-pseudoephedrine propionamide (1.0 eq) dropwise. Stir 1h at 0°C.
5. Add (S)-1-lodo-2-methylbutane (1.1 eq) at 0°C.

o Causality: LiCl accelerates the reaction and enhances diastereoselectivity by breaking up

LDA aggregates. The reaction proceeds via a Z-enolate, directed by the pseudoephedrine
alkoxide.

e Reductive Cleavage:
o Reagent: Lithium Amidotrihydroborate (LAB) (generated from LDA + BH
‘NH
).
o Conditions: 0°C, 2 hours.
o Result: Cleaves the auxiliary (recoverable) and reduces the amide directly to the alcohol.
o Intermediate:(2R, 4S)-2,4-Dimethyl-1-hexanol.

Phase 3: One-Carbon Homologation

Objective: Extend the C6 chain to the C7 target (Heptanol) while preserving stereocenters.
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Step Transformation Reagents Conditions
MsCl. Et 0°C, 1h. Converts
3.1 Activation alcohol to mesylate
N, DCM leaving group.
60°C, 4h. S
3.2 Cyanation NaCN, DMSO

2 displacement adds
the C1 carbon.

Reflux, 12h. Converts

) KOH, EtOH/H nitrile to 3,5-
3.3 Hydrolysis ) )
o dimethylheptanoic
acid.
LiAIH 0°C -> Reflux.
34 Final Reduction Reduces acid to 3,5-
, THF Dimethyl-1-heptanol.

Mechanism of Stereocontrol (Myers Alkylation)

The high stereoselectivity (>98% de) arises from the rigid transition state of the enolate.
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Figure 2: Mechanistic pathway of the Myers alkylation. The pseudoephedrine side chain blocks
one face of the enolate, forcing the electrophile to attack from the opposite side (anti-
alkylation).

Purification & Characterization

To validate the synthesis, the following analytical parameters must be met.
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Purification Protocol

e Quench: Carefully quench the LiAIH

reaction with Fieser workup (Water, 15% NaOH, Water).

» Extraction: Extract aqueous phase 3x with Diethyl Ether.

« Distillation: The crude oil should be purified via Kugelrohr distillation (approx. 85-90°C at 15
mmHg).

Analytical Data (Expected)

o Physical State: Colorless oil.

¢ Refractive Index:

e HNMR (400 MHz, CDCI

):

o 3.65 (t, 2H, -CH
OH)

o 0.88 (d, 3H, C3-CH
)

o 0.85 (t, 3H, Terminal CH
)

o 0.83(d, 3H, C5-CH

)

o Diagnostic: The splitting of the hydroxymethyl protons confirms the primary alcohol
structure.
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e C NMR: Distinct signals for C1 (approx. 60 ppm) and branched carbons at C3/C5 (approx.
30-33 ppm).

Safety & Handling

e Lithium Aluminum Hydride (LiAIH

): Pyrophoric. Use only in anhydrous conditions under inert atmosphere. Quench with
extreme caution.

e Sodium Cyanide (NaCN): Fatal if swallowed or in contact with acid (HCN gas evolution). Use
a dedicated hood and bleach quench bath.

e Organolithiums (n-BuLi): Pyrophoric. Titrate before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3,5-Dimethyl-1-heptanol | C9H200 | CID 19433384 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. (3R,5S5)-3,5-dimethylheptan-1-ol | COH200 | CID 99134989 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. (3S,5R)-3,5-dimethylheptan-3-ol | C9H200 | CID 7015149 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 4. (3R,5S5)-3,5-dimethylheptanal | COH180 | CID 131074000 - PubChem
[pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Technical Guide: Stereoselective Synthesis of 3,5-
Dimethyl-1-heptanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6597490/docs#technical-guide-stereoselective-
synthesis-of-3-5-dimethyl-1-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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